

Application Notes and Protocols for Barton-McCombie Deoxygenation using Tricyclohexyltin Hydride

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Compound of Interest

Compound Name: Tricyclohexyltin hydride

Cat. No.: B8638210

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These application notes provide a detailed protocol for the Barton-McCombie deoxygenation of secondary alcohols using **tricyclohexyltin hydride**. This radical-mediated reaction is a powerful tool for the selective removal of hydroxyl groups in complex molecules, a crucial transformation in natural product synthesis and medicinal chemistry.^{[1][2][3]}

The protocol is divided into two key stages: the formation of an S-methyl xanthate derivative from the parent alcohol and the subsequent deoxygenation using **tricyclohexyltin hydride** and a radical initiator. While tributyltin hydride is more commonly cited in the literature, **tricyclohexyltin hydride** can be employed as an alternative hydrogen source.^{[3][4]} This document provides a representative protocol adapted from established procedures.

Data Presentation

The efficiency of the Barton-McCombie deoxygenation is influenced by the substrate, reaction conditions, and the nature of the tin hydride. The following tables summarize typical reaction parameters and expected outcomes based on analogous reactions with trialkyltin hydrides.

Table 1: General Reaction Conditions for S-Methyl Xanthate Formation

Parameter	Value	Notes
Substrate	Secondary Alcohol	1.0 equiv
Base	Sodium Hydride (NaH)	1.2 - 1.5 equiv
Solvent	Anhydrous Tetrahydrofuran (THF)	Sufficient to dissolve the substrate
Thionating Agent	Carbon Disulfide (CS ₂)	2.0 - 5.0 equiv
Alkylating Agent	Methyl Iodide (MeI)	1.5 - 5.0 equiv
Temperature	0 °C to room temperature	Initial deprotonation at 0°C is common.
Reaction Time	1 - 24 hours	Monitored by TLC.
Typical Yield	80 - 95%	Substrate dependent.

Table 2: General Reaction Conditions for Deoxygenation with Tin Hydride

Parameter	Value	Notes
Substrate	S-Methyl Xanthate	1.0 equiv
Radical Initiator	Azobisisobutyronitrile (AIBN)	0.1 - 0.2 equiv
Hydrogen Donor	Tricyclohexyltin Hydride ((c-C ₆ H ₁₁) ₃ SnH)	1.1 - 1.5 equiv
Solvent	Anhydrous Toluene or Benzene	Reflux conditions
Temperature	80 - 110 °C	Dependent on the solvent's boiling point. [1]
Reaction Time	2 - 6 hours	Monitored by TLC.
Typical Yield	70 - 90%	Substrate and conditions dependent.

Experimental Protocols

Protocol 1: Synthesis of an S-Methyl Xanthate from a Secondary Alcohol

This protocol details the conversion of a secondary alcohol to its corresponding S-methyl xanthate derivative.

Materials:

- Secondary alcohol
- Anhydrous Tetrahydrofuran (THF)
- Sodium hydride (NaH), 60% dispersion in mineral oil
- Carbon disulfide (CS₂)
- Methyl iodide (MeI)
- Saturated aqueous ammonium chloride (NH₄Cl) solution
- Ethyl acetate (EtOAc)
- Brine
- Anhydrous sodium sulfate (Na₂SO₄)
- Round-bottom flask, magnetic stirrer, ice bath, and standard glassware for inert atmosphere techniques.

Procedure:

- To a flame-dried round-bottom flask under an inert atmosphere (e.g., argon or nitrogen), add the secondary alcohol (1.0 equiv) and dissolve it in anhydrous THF.
- Cool the solution to 0 °C using an ice bath.
- Carefully add sodium hydride (1.2 equiv) portion-wise to the stirred solution. Allow the mixture to stir at 0 °C for 30 minutes.

- Add carbon disulfide (2.0 equiv) dropwise at 0 °C. The reaction mixture will typically turn yellow.
- Allow the reaction to warm to room temperature and stir for an additional 1-2 hours.
- Add methyl iodide (1.5 equiv) dropwise to the reaction mixture at room temperature and continue stirring for 2-4 hours, or until the reaction is complete as monitored by Thin Layer Chromatography (TLC).
- Carefully quench the reaction by the slow addition of saturated aqueous NH_4Cl solution.
- Extract the aqueous layer with ethyl acetate (3 x volume of aqueous layer).
- Combine the organic layers, wash with brine, dry over anhydrous Na_2SO_4 , and filter.
- Concentrate the filtrate under reduced pressure to obtain the crude S-methyl xanthate, which can be purified by flash column chromatography on silica gel.

Protocol 2: Barton-McCombie Deoxygenation using **Tricyclohexyltin Hydride**

This protocol describes the deoxygenation of the S-methyl xanthate to the corresponding alkane.

Materials:

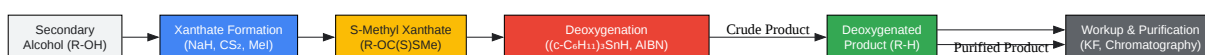
- S-Methyl xanthate
- Anhydrous toluene
- **Tricyclohexyltin hydride** ($(\text{C-C}_6\text{H}_{11})_3\text{SnH}$)
- Azobisisobutyronitrile (AIBN)
- Saturated aqueous potassium fluoride (KF) solution
- Dichloromethane (DCM) or Diethyl ether
- Celite®

- Round-bottom flask with reflux condenser, magnetic stirrer, heating mantle, and standard glassware for inert atmosphere techniques.

Procedure:

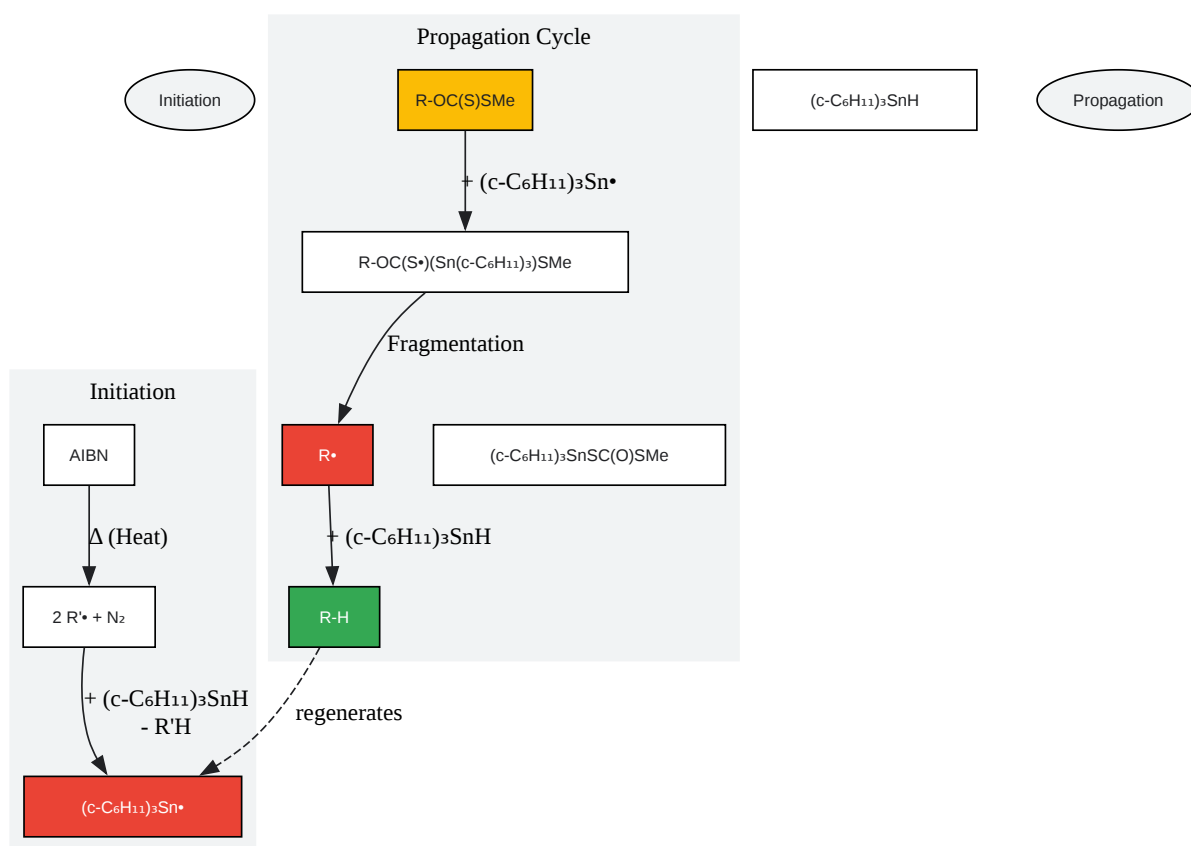
- To a flame-dried round-bottom flask equipped with a reflux condenser under an inert atmosphere, dissolve the S-methyl xanthate (1.0 equiv) in anhydrous toluene.
- Add **tricyclohexyltin hydride** (1.2 equiv) and AIBN (0.2 equiv) to the solution.
- Heat the reaction mixture to reflux (approximately 110 °C for toluene) and maintain for 2-6 hours. Monitor the progress of the reaction by TLC.
- Upon completion, cool the reaction mixture to room temperature.
- Remove the solvent under reduced pressure.
- Dissolve the residue in dichloromethane or diethyl ether.
- To remove the tin byproducts, stir the organic solution vigorously with a saturated aqueous solution of KF for at least 1 hour. A white precipitate of tricyclohexyltin fluoride will form.
- Filter the mixture through a pad of Celite® to remove the precipitate, washing the filter cake with the organic solvent.
- Wash the filtrate with water and brine, then dry over anhydrous Na₂SO₄, and filter.
- Concentrate the filtrate under reduced pressure to yield the crude deoxygenated product.
- Purify the crude product by flash column chromatography on silica gel to obtain the pure alkane.

Mandatory Visualization



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Caption: Experimental workflow for the Barton-McCombie deoxygenation.

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Caption: Radical mechanism of the Barton-McCombie deoxygenation.

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